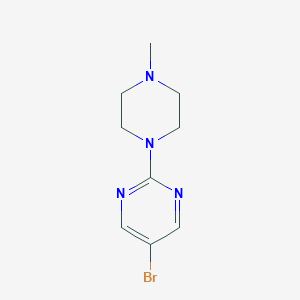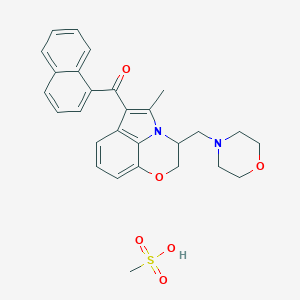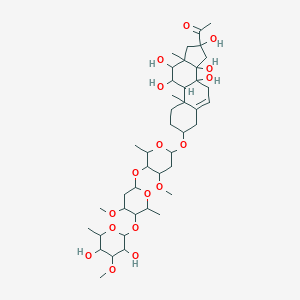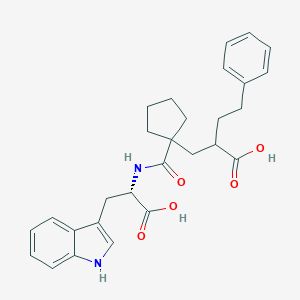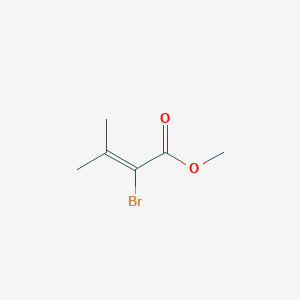![molecular formula C9H15NO2 B142365 Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI) CAS No. 140116-82-1](/img/structure/B142365.png)
Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI), also known as isoxazole-4-acetone, is an organic compound with the molecular formula C9H13NO2. This compound is commonly used in scientific research due to its unique chemical properties and potential applications in various fields.
Mechanism Of Action
The mechanism of action of Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)acetone is not fully understood. However, it is believed to act as a reactive intermediate in various chemical reactions, including the synthesis of organic compounds. Additionally, Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)acetone has been found to exhibit anti-inflammatory and analgesic properties, which may be related to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Isoxazole-4-acetone has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which may be useful in the treatment of inflammatory diseases. Additionally, Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)acetone has been found to exhibit analgesic properties, which may be useful in the treatment of pain.
Advantages And Limitations For Lab Experiments
One of the advantages of using Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)acetone in lab experiments is its unique chemical properties, which make it a useful building block in the synthesis of various organic compounds. Additionally, Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)acetone has been found to exhibit anti-inflammatory and analgesic properties, which may be useful in the development of new drugs for the treatment of inflammatory diseases and pain. However, one limitation of using Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)acetone in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the use of Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)acetone in scientific research. One potential direction is the development of new drugs based on its anti-inflammatory and analgesic properties. Additionally, Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)acetone may be useful in the development of new materials with unique properties. Further research is needed to fully understand the potential applications of Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)acetone in various fields.
Synthesis Methods
The synthesis of Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)acetone can be achieved through several methods, including the reaction of 3-methyl-2-butanone with hydroxylamine hydrochloride and sodium acetate, or the reaction of 3-methyl-2-butanone with hydroxylamine-O-sulfonic acid and sodium acetate. These methods result in the formation of Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)acetone in good yields.
Scientific Research Applications
Isoxazole-4-acetone has been widely used in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. Additionally, Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)acetone has been used as a starting material for the synthesis of isoxazole-containing heterocycles, which have been found to exhibit a wide range of biological activities.
properties
CAS RN |
140116-82-1 |
|---|---|
Product Name |
Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI) |
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-(2-methyl-3-propan-2-yl-3H-1,2-oxazol-4-yl)ethanone |
InChI |
InChI=1S/C9H15NO2/c1-6(2)9-8(7(3)11)5-12-10(9)4/h5-6,9H,1-4H3 |
InChI Key |
IGPYLYIVOKJTJV-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(=CON1C)C(=O)C |
Canonical SMILES |
CC(C)C1C(=CON1C)C(=O)C |
synonyms |
Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid](/img/structure/B142293.png)


